6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups, including a trifluoromethylpyridine moiety
Properties
Molecular Formula |
C19H19F3N4O3S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6,7-dimethyl-3-[2-oxo-2-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H19F3N4O3S/c1-10-11(2)24-18-26(17(10)28)12(9-30-18)5-16(27)25-7-14(8-25)29-13-3-4-23-15(6-13)19(20,21)22/h3-4,6,12,14H,5,7-9H2,1-2H3 |
InChI Key |
UAXWFDVYXOMLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)OC4=CC(=NC=C4)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves multiple steps, typically starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes, particularly those involving its molecular targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, leading to variations in their properties and applications.
Trifluoromethylpyridines: Compounds with similar trifluoromethylpyridine moieties may exhibit comparable chemical reactivity and biological activity.
Uniqueness
6,7-dimethyl-3-[2-oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
